1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 848623-79-0
VCID: VC15951531
InChI: InChI=1S/C12H9NO4/c1-7(14)11-10(15)6-5-8-3-2-4-9(12(8)11)13(16)17/h2-6,15H,1H3
SMILES:
Molecular Formula: C12H9NO4
Molecular Weight: 231.20 g/mol

1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one

CAS No.: 848623-79-0

Cat. No.: VC15951531

Molecular Formula: C12H9NO4

Molecular Weight: 231.20 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one - 848623-79-0

Specification

CAS No. 848623-79-0
Molecular Formula C12H9NO4
Molecular Weight 231.20 g/mol
IUPAC Name 1-(2-hydroxy-8-nitronaphthalen-1-yl)ethanone
Standard InChI InChI=1S/C12H9NO4/c1-7(14)11-10(15)6-5-8-3-2-4-9(12(8)11)13(16)17/h2-6,15H,1H3
Standard InChI Key VQSKZMFPNDTWTN-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C=CC2=C1C(=CC=C2)[N+](=O)[O-])O

Introduction

1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one is a synthetic organic compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of a hydroxyl group and a nitro group attached to the naphthalene ring, with an ethanone moiety linked to the first position of the naphthalene ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.

Synthesis

The synthesis of 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one typically involves multi-step reactions starting from naphthalene derivatives. Although specific synthesis protocols for this compound are not widely documented, similar compounds are often synthesized through Friedel-Crafts acylation followed by nitration and hydroxylation reactions.

Biological Activities

While specific biological activities of 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one have not been extensively studied, compounds with similar structures have shown potential as enzyme inhibitors or antioxidants. For example, naphthalene derivatives have been explored for their anti-inflammatory and antimicrobial properties .

Compound TypeBiological Activity
Naphthalene DerivativesAnti-inflammatory, Antimicrobial
Phenol and Heteroaryl CompoundsEnzyme Inhibitors (e.g., AChE, CAs)

Spectroscopic Analysis

The structure of 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one can be confirmed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR would provide information about the proton and carbon environments, while MS would confirm the molecular weight and fragmentation pattern.

Spectroscopic TechniqueInformation Provided
NMR SpectroscopyProton and Carbon Environments
Mass Spectrometry (MS)Molecular Weight and Fragmentation Pattern

Environmental and Toxicological Considerations

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